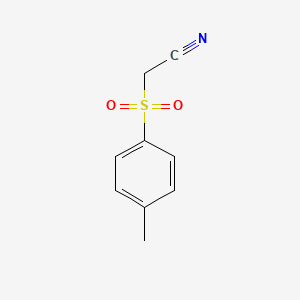

p-Toluenesulfonylacetonitrile

Description

Significance as a Key Intermediate in Modern Organic Synthesis

p-Toluenesulfonylacetonitrile has established itself as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. Its utility lies in its ability to participate in reactions that build the core structures of these molecules, which are then further elaborated to yield the final products.

A significant application is in the synthesis of pharmacologically relevant pyrrole (B145914) and pyrazole (B372694) derivatives. google.com For instance, it serves as a key starting material in condensation reactions with substituted benzaldehydes to form precursors for compounds designed to act as potentiators of glutamate (B1630785) receptors, which have potential applications in treating neurological and psychiatric disorders. google.com

Furthermore, it is employed in specific, named reactions for heterocycle synthesis. In variants of the Zav'alov pyrrole synthesis, this compound reacts with α-amino acids to form enamino acid derivatives. These intermediates then undergo acylative cyclisation to produce highly functionalized pyrroles, such as 3-acetamido-4-tosylpyrroles, which would be difficult to access through other synthetic routes. hud.ac.uk

Research has also demonstrated its role as an intermediate in rhodium-catalyzed additions with arylboronic acids. This reaction produces (Z)-β-sulfonylvinylamines stereoselectively. These vinylamines are valuable intermediates themselves, serving as precursors for the synthesis of unsymmetrical, polysubstituted pyridines and 1,4-benzothiazine derivatives. scholaris.ca The tosyl group in these intermediates can be retained or subsequently removed, showcasing its utility as a control element in a multi-step synthesis.

Fundamental Role as a Versatile Chemical Building Block in Complex Molecule Construction

The function of this compound as a versatile building block stems from the reactivity of its constituent parts: the tosyl group, the acidic methylene (B1212753) bridge, and the nitrile group. This combination allows it to be used as a linchpin in the construction of complex molecular architectures.

The electron-withdrawing nature of both the sulfonyl and nitrile groups significantly increases the acidity of the methylene protons (the α-carbon). This allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity.

Its versatility is showcased in the synthesis of diverse heterocyclic systems:

Pyrrole Synthesis : In reactions with α-amino acids and triethyl orthoformate, the entire this compound molecule is incorporated into the reaction sequence that ultimately forms the pyrrole ring system. hud.ac.uk

Pyridine (B92270) and Benzothiazine Synthesis : In the rhodium-catalyzed addition of arylboronic acids, the acetonitrile (B52724) moiety forms the backbone of the resulting β-sulfonylvinylamine. This product is a sophisticated building block where the tosyl group activates the double bond for further reactions, leading to the formation of pyridine and 1,4-benzothiazine ring systems. scholaris.ca

The nitrile group itself offers further synthetic flexibility. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for diverse transformations after the initial carbon skeleton has been constructed. This multi-faceted reactivity makes this compound a powerful tool for chemists to strategically assemble complex target molecules from simpler precursors.

Overview of Research Trajectories and Current Academic Interest

Current academic interest in this compound is centered on leveraging its unique reactivity to develop novel, efficient, and stereoselective synthetic methodologies. The existence of market analysis reports for the compound suggests sustained commercial and research interest in its applications. prof-research.com

Recent research trajectories focus on its use in transition metal catalysis. The development of rhodium-catalyzed methods for the addition of arylboronic acids to this compound is a prime example of this trend. scholaris.ca This work highlights a modern approach to synthesis, where catalysts are used to control the reactivity and selectivity of the building block, leading to the formation of valuable products like β-keto sulfones and complex heterocycles with high precision. scholaris.ca

The exploration of its utility in constructing biologically active scaffolds remains a strong driver of research. Its documented use in the synthesis of potential glutamate receptor potentiators indicates its relevance in medicinal chemistry programs. google.com The continued investigation into its role in multi-component reactions and cascade sequences to build functionalized heterocyclic systems, such as substituted pyrroles and pyridines, demonstrates an ongoing academic pursuit of atom-economical and efficient synthetic strategies. hud.ac.ukscholaris.ca The focus is not just on using the molecule, but on discovering new catalytic systems and reaction pathways that expand its synthetic potential.

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Pyrrole Synthesis | α-Amino Acids, Triethyl Orthoformate | Substituted Pyrroles | hud.ac.uk |

| Rhodium-Catalyzed Addition | Arylboronic Acids, Rh(I) Catalyst | (Z)-β-Sulfonylvinylamines | scholaris.ca |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNNLJMGPASZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205547 | |

| Record name | Tosylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5697-44-9 | |

| Record name | 2-[(4-Methylphenyl)sulfonyl]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5697-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5697-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tosylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tosylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOSYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XRA8X3VVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iii. Reactivity Profiles and Mechanistic Investigations of P Toluenesulfonylacetonitrile

Nucleophilic Reactivity of the α-Carbon Center

The carbon atom situated between the sulfonyl and nitrile groups, referred to as the α-carbon, is the hub of the molecule's nucleophilic character. This reactivity is a direct consequence of the electronic effects exerted by the adjacent functional groups.

The hydrogens attached to the α-carbon of p-toluenesulfonylacetonitrile are significantly acidic. This heightened acidity is attributed to the powerful electron-withdrawing nature of both the p-toluenesulfonyl (tosyl) and the nitrile (cyano) groups. These groups effectively stabilize the resulting carbanion, or enolate-like anion, formed upon deprotonation. openstax.org The presence of a neighboring carbonyl group, for instance, can increase the acidity of a ketone by a factor of 10^40 compared to an alkane. openstax.org Similarly, the sulfonyl and nitrile groups in this compound delocalize the negative charge through resonance and inductive effects, thereby facilitating the removal of an α-proton. The resulting anion is stabilized by the distribution of the negative charge onto the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group.

Due to the acidity of its α-protons, this compound is classified as an active methylene (B1212753) compound. This characteristic allows it to readily participate in a variety of chemical reactions where a nucleophilic carbon is required. For instance, it can be utilized in condensation reactions and as a nucleophile in substitution reactions. In the presence of a suitable base, the α-carbon is deprotonated, generating a potent carbon nucleophile that can attack various electrophilic species. thieme-connect.com This reactivity is foundational to its application in the synthesis of more complex molecular architectures. For example, it has been used in the synthesis of 3-alkylamino-5-arylthiophenes through reactions with thioaroylketene S,N-acetals in the presence of mercury(II) acetate (B1210297). acs.orgnih.govacs.org

Insertion and Cycloaddition Reactions

This compound is also known to participate in more complex transformations, such as insertion and cycloaddition reactions, particularly with highly reactive intermediates like arynes.

Arynes, which are highly reactive and short-lived intermediates derived from aromatic rings, readily react with this compound. nih.gov These reactions are of significant interest due to their ability to form multiple new chemical bonds in a single step. The interaction between this compound and arynes can proceed through different mechanistic pathways, leading to a variety of structural motifs.

One of the fascinating reactive pathways observed is the insertion of an aryne into the σ-bond between the methylene carbon and the cyano carbon of this compound. This process leads to the formation of a new carbon-carbon bond between the aryne and the methylene carbon, effectively inserting the aryne moiety into the C-CN bond. The mechanism of this insertion is thought to involve the initial nucleophilic attack of the deprotonated α-carbon of this compound onto the aryne. This is followed by a rearrangement that results in the formal insertion of the aryne.

In addition to C-CN bond insertion, arynes can also insert into the C-H bonds of the methylene group in this compound. This reaction is also initiated by the generation of the carbanion at the α-position. The nucleophilic carbanion then adds to the aryne, and subsequent protonation or other intramolecular processes can lead to the net insertion of the aryne into a C-H bond. The regioselectivity of these insertion reactions can often be influenced by the substitution pattern on the aryne. rsc.org

Reactions with Arynes: Comprehensive Mechanistic Studies

Detailed Analysis of Product Derivatization: Formation of Substituted Diarylmethanes

The derivatization of reaction products involving this compound can lead to the formation of substituted diarylmethanes. This transformation is a valuable synthetic route for preparing this important structural motif, which is present in numerous biologically active compounds and materials. The synthetic utility of this compound in this context stems from the ability of the tosyl group to act as a leaving group and the acidic nature of the adjacent methylene protons.

The reaction sequence typically involves the initial alkylation or arylation of this compound at the α-carbon. The resulting substituted tosylacetonitrile can then undergo a subsequent reaction, such as a Suzuki or other cross-coupling reaction, to introduce a second aryl group. The final step involves the reductive desulfonylation of the diaryl-substituted tosylacetonitrile to yield the desired diarylmethane. Various reducing agents can be employed for this purpose, including but not limited to samarium(II) iodide, sodium amalgam, or catalytic hydrogenation.

A representative reaction scheme is the palladium-catalyzed cross-coupling of an aryl halide with the anion of this compound, followed by a second arylation and subsequent removal of the sulfonyl group. The conditions for these reactions can be tailored to accommodate a wide range of functional groups on the aromatic rings, thus providing access to a diverse library of substituted diarylmethanes.

Involvement in Other Cycloaddition Frameworks

Beyond its role in specific named reactions, this compound is a versatile partner in various cycloaddition reactions. Its utility in these transformations is attributed to the electron-withdrawing nature of the tosyl and cyano groups, which activates the adjacent methylene group and the nitrile π-system.

For instance, this compound can participate in [4+1] cycloadditions. In one such example, it reacts with enaminothiones in the presence of mercury(II) acetate to form 3-amino-5-arylthiophenes substituted with a p-toluenesulfonyl group at the 2-position. acs.org This reaction proceeds through the formation of a thioaroylketene S,N-acetal, which then undergoes cycloaddition with the active methylene of this compound.

Furthermore, the nitrile group of this compound can act as a dienophile in Diels-Alder reactions, particularly with highly reactive dienes. The presence of the electron-withdrawing tosyl group enhances the dienophilic character of the nitrile. Additionally, the methylene group can be deprotonated to form a carbanion, which can then participate in formal [2+2] cycloadditions with activated alkenes, leading to the formation of cyclobutane (B1203170) derivatives. beilstein-journals.org The specific reaction pathway and resulting product are highly dependent on the reaction partners and conditions employed.

Role in Ring-Forming and Ring-Opening Reactions

This compound is a key reagent in certain variations of the Zav'yalov pyrrole (B145914) synthesis, a method for constructing the pyrrole ring. hud.ac.uk The classical Zav'yalov synthesis involves the reaction of an α-amino acid with a β-dicarbonyl compound. However, variants have been developed that utilize other activated methylene compounds, including this compound.

In these variants, the acylative cyclization of 3-(1-carboxyalkylamino)-2-tosylacrylonitriles, which can be derived from amino acids and a derivative of this compound, provides access to novel 3-diacetamido-4-tosyl- and 3-acetamido-4-tosylpyrroles. hud.ac.uk This approach offers a route to previously unknown substituted pyrroles. The reaction proceeds through a series of steps including acylation, cyclization, and tautomerization to yield the aromatic pyrrole ring. The tosyl group at the 4-position of the resulting pyrrole can be a handle for further synthetic transformations. In some cases, unexpected reaction pathways can occur, leading to the formation of other heterocyclic systems. scispace.com

| Starting Material | Reagents | Product | Yield |

| 3-(1-carboxyalkylamino)-2-tosylacrylonitriles | Acetic Anhydride | 3-diacetamido-4-tosylpyrroles | Good |

| 3-(1-carboxyalkylamino)-2-tosylacrylonitriles | Acetic Anhydride | 3-acetamido-4-tosylpyrroles | Good |

Table 1: Examples of Pyrrole Synthesis using this compound Derivatives

This compound is implicated in the formation of aziridine (B145994) derivatives, which are valuable three-membered nitrogen-containing heterocycles. metu.edu.tr The photolysis of trans-β-azidovinyl p-tolyl sulfone in moist solvents has been shown to produce 2,3-di-p-toluenesulfonylaziridine. researchgate.net This reaction is believed to proceed through the formation of a 3-p-toluenesulfonyl-3H-azirine intermediate. This intermediate can then be trapped by p-toluenesulfinic acid, which is formed from the hydrolysis of another molecule of the azirine, to yield the final aziridine product. researchgate.net

The aziridine ring is highly strained and can be opened by various nucleophiles, making these derivatives useful synthetic intermediates for the preparation of more complex nitrogen-containing molecules. clockss.orgresearchgate.netmdpi.com The presence of the p-toluenesulfonyl group on the aziridine ring activates it towards nucleophilic attack and can influence the regioselectivity of the ring-opening reaction.

| Reactant | Conditions | Intermediate | Product |

| trans-β-azidovinyl p-tolyl sulfone | Photolysis in aqueous ethanol | 3-p-toluenesulfonyl-3H-azirine | 2,3-di-p-toluenesulfonylaziridine |

Table 2: Formation of an Aziridine Derivative from a Reaction Involving a p-Toluenesulfonyl Moiety

Catalytic Transformations and Organometallic Interactions

This compound has found application in the field of triple-bond metathesis, also known as alkyne metathesis. umich.edursc.org This powerful reaction involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by high-oxidation-state transition metal complexes, such as those of molybdenum or tungsten. umich.edunsf.govnih.gov

In the context of nitrile-alkyne cross-metathesis, this compound can serve as the nitrile component. For example, a molybdenum nitride complex can catalyze the reaction between this compound and an internal alkyne like 3-hexyne. This reaction results in the formation of propionitrile, demonstrating the transfer of the ethyl group from the alkyne to the cyano group of the acetonitrile (B52724) derivative. The reaction proceeds through a series of metallacyclic intermediates. The specific ligands on the metal center play a crucial role in the catalytic activity and selectivity of the process. umich.edu

| Catalyst | Nitrile Substrate | Alkyne Substrate | Product |

| Molybdenum Nitride Complex | This compound | 3-Hexyne | Propionitrile |

Table 3: Example of Triple-Bond Metathesis with this compound

Investigation of Transition Metal-Catalyzed Processes

This compound serves as a valuable substrate in a variety of transition metal-catalyzed reactions. The presence of the activating tosyl group and the nitrile functionality allows for diverse transformations, enabling the construction of complex molecular architectures.

Palladium catalysis, a cornerstone of modern organic synthesis, has been effectively employed with this compound. youtube.com These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com For instance, palladium complexes can catalyze cross-coupling reactions where the activated methylene group of this compound participates in bond formation. youtube.comrsc.org Palladium-catalyzed carbonylative lactonization reactions have also been developed, showcasing the utility of palladium in constructing lactone rings from substrates structurally related to this compound. nih.gov

Copper-catalyzed reactions also feature in the chemistry of this compound. Copper(II) chloride has been utilized to catalyze [4+1] cyclization reactions, leading to the formation of substituted pyrroles. hud.ac.uk These processes highlight the role of copper in facilitating annulation cascades.

Furthermore, other transition metals have been explored. Mercury(II) acetate has been used to promote the reaction of thioaroylketene S,N-acetals with this compound derivatives to form substituted thiophenes. acs.org Molybdenum nitrido complexes have been shown to react with this compound in nitrile-alkyne cross-metathesis reactions, demonstrating its participation in triple-bond metathesis. umich.edu

The table below summarizes key findings in transition metal-catalyzed reactions involving this compound and related compounds.

| Catalyst/Reagent | Reaction Type | Product Class | Ref. |

| Palladium(II) complexes | Cross-coupling, Oxidative C-H acylation | Biaryls, Ketones | youtube.comrsc.org |

| Tetrakis(triphenylphosphine)palladium(0) | Carbonylative Lactonization | β-Arylthio-α,β-unsaturated lactones | nih.gov |

| Copper(II) chloride | [4+1] Cyclization | Substituted pyrroles | hud.ac.uk |

| Mercury(II) acetate | Annulation | Substituted thiophenes | acs.org |

| Molybdenum nitrido complex | Nitrile-Alkyne Cross-Metathesis (NACM) | New nitriles and alkynes | umich.edu |

General Reactivity Considerations and Compatibility with Chemical Environments

The stability and reactivity of this compound are highly dependent on the specific chemical environment, including the presence of acids, bases, oxidizing agents, and reducing agents.

The methylene group flanked by the strongly electron-withdrawing sulfonyl and nitrile groups gives the alpha-protons a significantly acidic character. This acidity is a defining feature of the molecule's reactivity.

In the presence of a strong base, such as potassium t-butoxide, this compound is readily deprotonated to form a stable carbanion. googleapis.com This nucleophilic species is central to many of its synthetic applications, including alkylation and condensation reactions. The compound has also been used in derivatization reactions in buffered solutions at a basic pH of 9.0. ut.ac.ir

Under acidic conditions, the molecule shows varied stability. While the tosyl group is generally stable, cleavage of N-arylsulfonamides can occur with strong acids like trifluoromethanesulfonic acid, suggesting a potential, though not always favored, pathway for decomposition. organic-chemistry.org Hydrolysis of the nitrile group to a carboxylic acid or amide is a possible reaction under strong acidic or basic conditions, although the specific conditions for this compound are not extensively detailed in the reviewed literature. The use of p-toluenesulfonic acid itself in protein hydrolysis highlights the stability of the tosyl group under certain hydrolytic conditions. nih.gov

The response of this compound to oxidizing and reducing agents is dictated by its two primary functional groups: the nitrile and the sulfonyl group. Safety data sheets consistently list strong oxidizing and reducing agents as incompatible materials. fishersci.comcanbipharm.comthermofisher.com

Reducing Agents: The nitrile group is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with Ni, Pd, or Pt catalysts) or chemical reduction with strong hydrides like lithium aluminum hydride can convert the nitrile to a primary amine (2-(p-tolylsulfonyl)ethan-1-amine). nih.govprutor.ai Selective reduction of the nitrile in the presence of other functional groups is a common strategy in organic synthesis, suggesting this transformation is highly feasible. researchgate.net The sulfonyl group is generally resistant to these conditions, but stronger reducing agents or specific methodologies, such as those using samarium diiodide or low-valent titanium, are known to cleave sulfonamides and may potentially reduce the sulfonyl group in this compound. organic-chemistry.org

Oxidizing Agents: The sulfonyl group is at a high oxidation state of sulfur (S-VI) and is therefore generally inert to further oxidation. The rest of the molecule, however, can be affected. While the aromatic ring is relatively stable, the benzylic methyl group could be oxidized under harsh conditions. The molecule has been shown to be compatible with certain oxidants within specific catalytic cycles, such as tert-butyl hydroperoxide (TBHP) in palladium-catalyzed oxidative C-H bond acylation reactions. rsc.org

The table below outlines the expected reactivity of this compound with common classes of reagents.

| Reagent Class | Functional Group Targeted | Potential Transformation | Ref. |

| Strong Bases (e.g., KOtBu) | α-Methylene C-H | Deprotonation to form a carbanion | googleapis.com |

| Strong Acids | Nitrile / Sulfonyl | Hydrolysis / Group Cleavage (potential) | organic-chemistry.org |

| Reducing Agents (e.g., LiAlH₄, H₂/Catalyst) | Nitrile | Reduction to primary amine | nih.govprutor.ai |

| Strong Reducing Agents (e.g., SmI₂) | Sulfonyl | C-S Bond Cleavage (potential) | organic-chemistry.org |

| Oxidizing Agents (e.g., TBHP) | Substrate in catalytic cycle | Compatible under specific conditions | rsc.org |

Iv. Applications of P Toluenesulfonylacetonitrile in Complex Organic Synthesis

Strategies for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and p-toluenesulfonylacetonitrile provides efficient pathways to several important classes of these molecules.

While direct, detailed examples of this compound in the synthesis of functionalized pyrroles are not extensively documented in the provided search results, the chemistry of related tosyl-containing compounds and the general reactivity of the nitrile group suggest its potential in this area. The synthesis of functionalized pyrroles is a significant area of research, with methods like the "pyrrole dance," an anionic Fries rearrangement of N-acylpyrroles, providing access to 2-aroylpyrroles. rsc.org The development of chemoselective reactions is crucial, and the principles governing these transformations could potentially be applied to strategies involving this compound. rsc.org

Aziridines are highly valuable, strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates in the synthesis of more complex nitrogenous compounds. The ring nitrogen of aziridines can be activated by electron-withdrawing groups, such as the p-toluenesulfonyl (Ts) group, making them more susceptible to nucleophilic ring-opening reactions. clockss.org This reactivity is fundamental to their utility as building blocks. clockss.orgresearchgate.net

The pyrolysis and photolysis of trans-β-azidovinyl p-tolyl sulfone have been studied as a route to aziridine (B145994) derivatives. researchgate.net While pyrolysis leads to the formation of this compound, photolysis in the presence of moisture yields 2,3-di-p-toluenesulfonylaziridine. researchgate.net This transformation highlights a pathway where this compound is a related product, and the aziridine is formed through a photochemical process involving a 3-p-toluenesulfonyl-3H-azirine intermediate. researchgate.net

Furthermore, N-Ts-3-arylaziridinecarboxylates can be synthesized in good to excellent yields by reacting alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile (B52724). clockss.org This demonstrates the direct incorporation of the tosyl group to activate the aziridine ring system. The resulting N-tosylaziridines are key precursors for a variety of nitrogen-containing molecules. clockss.orgnih.gov

| Precursor | Reagents | Product | Yield | Reference |

| Alkyl cinnamate-derived haloamines | K2CO3, MeCN | N-Ts-3-arylaziridinecarboxylates | 83-97% | clockss.org |

| trans-β-azidovinyl p-tolyl sulfone | hv, H2O/solvent | 2,3-di-p-toluenesulfonylaziridine | - | researchgate.net |

Construction of Intricate Carbon Frameworks

Beyond heterocycles, this compound plays a role in the formation of complex carbon-carbon bonds, leading to the synthesis of important structural motifs.

Diarylmethane scaffolds are prevalent in many biologically active molecules and functional materials. While direct arylation or alkylation of this compound itself is not the primary focus of the provided research, related chemistry highlights the importance of the tosyl group in facilitating such transformations. For instance, aryne insertion reactions into carbon-carbon σ-bonds of compounds like this compound have been explored for the synthesis of diarylmethane derivatives. thieme-connect.com

The development of catalytic methods for the functionalization of diarylmethanes is an active area of research. nih.gov These methods often involve the activation of benzylic C-H bonds, and while not directly employing this compound as a starting material, the principles are relevant to the construction of such frameworks. nih.govrsc.org

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of molecules for the pharmaceutical and agrochemical sectors. The tosyl group is a common feature in many biologically active compounds.

For example, a series of novel p-toluenesulfonyl-hydrazinothiazoles have been synthesized and shown to possess significant anticancer activities against prostate and hepatocarcinoma cancer cell lines. nih.govresearchgate.net The synthesis involves the condensation of p-toluenesulfonylthiosemicarbazide with α-halogenocarbonyls, demonstrating the utility of the p-toluenesulfonyl moiety in the construction of these bioactive molecules. nih.gov

The agrochemical industry also utilizes tosyl-containing compounds. P-toluene sulfonyl chloride, a precursor to this compound, is used in the manufacture of herbicides, insecticides, and fungicides. verifiedmarketresearch.com This underscores the importance of the tosyl functional group in developing new crop protection agents.

| Compound Class | Biological Activity | Reference |

| p-Toluenesulfonyl-hydrazinothiazoles | Anticancer | nih.govresearchgate.net |

| Tosyl-containing compounds | Herbicides, Insecticides, Fungicides | verifiedmarketresearch.com |

Potential in Other Areas of Specialty Chemical and Fine Chemical Production

The reactivity of this compound suggests its potential extends beyond the aforementioned applications into the broader realm of specialty and fine chemicals. P-toluene sulfonyl chloride, the precursor, is a versatile reagent used in the synthesis of dyes, pigments, polymers, and resins. verifiedmarketresearch.com This wide-ranging utility points to the potential for this compound to be employed in the creation of novel materials and specialty chemicals with tailored properties, such as thermal stability, chemical resistance, and flame retardancy. verifiedmarketresearch.com The unique combination of the nitrile and sulfonyl groups offers opportunities for the development of new synthetic methodologies and the production of a diverse array of fine chemicals.

V. Advanced Analytical and Theoretical Investigations of P Toluenesulfonylacetonitrile

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the real-time analysis of reactions and the definitive identification of transient intermediates and final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of p-toluenesulfonylacetonitrile and tracking its transformations during chemical reactions. ¹³C-NMR, in particular, is highly effective for mechanistic investigations. libretexts.org Due to the low natural abundance of the ¹³C isotope, each carbon atom in the molecule typically produces a distinct signal, simplifying spectral analysis and avoiding the complex splitting patterns seen in ¹H-NMR. libretexts.orglibretexts.org

The chemical shifts in a ¹³C-NMR spectrum are sensitive to the electronic environment of each carbon atom. For this compound, distinct signals are expected for the methyl, aromatic, methylene (B1212753), and nitrile carbons, providing a unique fingerprint of the molecule. nih.gov

Interactive Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Typical Chemical Shift (ppm) | Influencing Factors |

| Methyl (CH₃) | sp³ | ~20-25 | Attached to aromatic ring |

| Methylene (CH₂) | sp³ | ~50-60 | Attached to sulfonyl and cyano groups |

| Nitrile (C≡N) | sp | ~110-120 | Electronegativity of nitrogen, conjugation |

| Aromatic (C-CH₃) | sp² | ~145-150 | Substituted aromatic carbon |

| Aromatic (CH) | sp² | ~128-135 | Unsubstituted aromatic carbons |

| Aromatic (C-S) | sp² | ~135-140 | Attached to sulfonyl group |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Isotopic labeling, a key technique in mechanistic studies, involves synthesizing the molecule with a ¹³C-enriched atom at a specific position. libretexts.orgrsc.org For instance, synthesizing this compound with a ¹³C label on the methylene carbon (Ts-¹³CH₂-CN) would allow researchers to precisely follow the fate of this carbon through a multi-step reaction sequence. By observing the changes in the chemical shift and coupling constants of the labeled carbon in intermediates and products, the exact pathway of bond formation and cleavage can be determined, providing unambiguous evidence for a proposed reaction mechanism. libretexts.org

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and is particularly useful for monitoring the progress of a reaction involving this compound. youtube.com The principle lies in observing the disappearance of characteristic absorption bands of the reactants and the simultaneous appearance of bands corresponding to the products. youtube.com

The IR spectrum of this compound exhibits several characteristic absorption peaks that are key for its identification and for monitoring its chemical transformations.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2250 - 2270 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

Data sourced from NIST Chemistry WebBook and PubChem. nih.govnist.gov

For example, in a reaction where the nitrile group of this compound is hydrolyzed to a carboxylic acid, IR spectroscopy can be used to monitor the reaction. The analyst would track the decrease in the intensity of the sharp C≡N stretching band (around 2260 cm⁻¹) while observing the appearance of a very broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1730 cm⁻¹) characteristic of the carboxylic acid product. This provides a straightforward method for confirming product formation and estimating reaction completion. nih.govyoutube.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental work, offering predictive insights into molecular properties and reaction dynamics that can be difficult or impossible to observe directly. kallipos.grncssm.edu

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. ncssm.edu Methods like Hartree-Fock and more advanced theories are used to determine properties such as molecular orbital energies and the distribution of electron density. kallipos.gr

For this compound, these calculations can predict key reactivity indicators:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location indicates the site of nucleophilic attack, while the LUMO location indicates the site of electrophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict where the molecule will interact with other polar reagents.

Partial Atomic Charges: Calculating the partial charge on each atom helps to quantify the molecule's polarity and identify reactive sites.

These theoretical predictions guide the rational design of experiments by identifying the most probable sites of reaction.

Density Functional Theory (DFT) has become a primary computational tool for investigating complex reaction mechanisms due to its balance of accuracy and computational cost. mdpi.comijcce.ac.ir DFT is used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. elsevierpure.com

The process of analyzing a reaction pathway involving this compound using DFT typically involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: The structure and energy of the transition state (the highest point on the reaction coordinate) are located. This is the most computationally intensive step. elsevierpure.com

Frequency Calculation: Vibrational frequencies are calculated to confirm that reactants and products are true energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure that it correctly connects the desired reactants and products. elsevierpure.com

By calculating the energies of all these species, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. rsc.orgmdpi.com

Beyond static calculations of individual molecules, advanced computational methods can simulate the dynamic behavior of this compound and its interactions with its environment.

Molecular Dynamics (MD) Simulations: MD simulations apply classical mechanics to model the movement of atoms and molecules over time. kallipos.gr This can be used to study the conformational flexibility of this compound, its solvation in different solvents, and how it approaches other reactant molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments, such as in the presence of a catalyst or solvent, QM/MM methods provide a hybrid approach. The reactive core of the system (e.g., this compound and its immediate reaction partner) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with less computationally expensive molecular mechanics.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.net By mapping properties onto this unique molecular surface, one can analyze close contacts like hydrogen bonds and π-π stacking, which are crucial for understanding crystal packing and solid-state reactivity. researchgate.net

These advanced methods provide a holistic view of the molecule's behavior, bridging the gap between its intrinsic properties and its function in a realistic chemical system.

Vi. Future Perspectives and Sustainable Chemistry Aspects of P Toluenesulfonylacetonitrile Research

Green Chemistry Approaches in Synthetic Methodologies

The integration of green chemistry principles into the synthesis and application of p-toluenesulfonylacetonitrile is a key area of future research. This involves developing methodologies that are more efficient, use less hazardous materials, and minimize environmental impact.

Current research points towards several promising green strategies. One-pot, multi-component reactions (MCRs) involving this compound are recognized as a green chemistry technique because they reduce the amount of solvents and other materials used. hud.ac.uk The development of reactions that proceed under mild conditions, such as at room temperature, is another important goal, as it reduces energy consumption. astrazeneca.com

A significant focus is on the use of sustainable and reusable catalysts. researchgate.net For instance, in reactions analogous to those using this compound, researchers have developed eco-friendly protocols using heterogeneous catalysts like nano-cellulose functionalized with sulfonic acid (nano-cellulose-OSO3H) or nano-silica sulfuric acid. researchgate.net These catalysts offer advantages such as high efficiency, mild reaction conditions, simple workup procedures, and the ability to be recovered and reused. researchgate.net The use of biocatalysts, such as enzymes, represents another frontier, offering highly selective transformations under environmentally benign conditions, typically in aqueous media. astrazeneca.com

Future work will likely focus on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids such as CO2. nih.gov Methodologies that eliminate the need for external catalysts altogether, such as organoautocatalysis where a product of the reaction itself acts as the catalyst, are also emerging as a highly sustainable strategy.

Development of Novel Functionalization and Derivatization Strategies

This compound is a highly reactive building block, and future research will continue to exploit its potential in synthesizing complex molecules. researchgate.netcymitquimica.com Its methylene (B1212753) group, activated by both the sulfonyl and nitrile functionalities, makes it a potent nucleophile for a variety of transformations.

A primary area of development is the synthesis of diverse heterocyclic systems, which are scaffolds for many pharmaceuticals and functional materials. wiley.com Research has demonstrated its utility in constructing a wide array of heterocycles:

Pyrroles: this compound is a key reagent in variants of the Zav'yalov pyrrole (B145914) synthesis, reacting with α-amino acids to produce highly functionalized pyrroles. hud.ac.uk

Pyrans: It participates in one-pot, three-component reactions with aromatic aldehydes and a pyranone derivative to yield complex pyrano[3,2-b]pyran structures, many of which exhibit significant biological activity. researchgate.net

Thiophenes: It is used in the Gewald reaction to produce 2-aminothiophenes. researchgate.net

Aziridines: Photolytic pathways involving related tosyl compounds can lead to the formation of aziridine (B145994) derivatives, which are valuable synthetic intermediates. researchgate.net

Dihydropyridines: The compound can be used to generate α-aza-allyl anion synthons, providing a route to dihydropyridines. researchgate.net

The development of asymmetric syntheses using this compound is another critical research avenue. Creating chiral molecules with high enantiomeric and diastereomeric purity is essential for the development of new drugs and agrochemicals. The table below summarizes some of the key synthetic applications and derivatization strategies for this compound.

| Product Class | Reaction Type / Name | Key Reactants | Significance of Product |

|---|---|---|---|

| Functionalized Pyrroles | Zav'yalov Pyrrole Synthesis | α-Amino Acids, Triethyl Orthoformate | Core structures in medicinal chemistry and materials. |

| Pyrano[3,2-b]pyrans | Multi-Component Reaction | Aromatic Aldehydes, 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one | Scaffolds with potential biological activities (e.g., antimicrobial, anticancer). researchgate.net |

| 2-Aminothiophenes | Gewald Reaction | Sulfur, Carbonyl Compound | Important building blocks for dyes and pharmaceuticals. |

| Dihydropyridines | α-Aza-allyl Anion Synthon | Various electrophiles | Found in numerous calcium channel blocker drugs. |

| Aziridines | Photolysis of Triazoles / aza-Darzens type | Precursor Triazoles or Imines | Versatile intermediates for nitrogen-containing compounds. researchgate.net |

Future efforts will likely uncover new reaction pathways and expand the library of accessible molecular architectures, including novel fused heterocyclic systems and complex natural product skeletons. thieme-connect.com

Emerging Research Avenues and Interdisciplinary Applications in Chemical Science

The unique reactivity of this compound positions it as a valuable tool in a range of interdisciplinary fields. Its future applications are expected to grow, driven by the demand for novel molecules with specific functions.

Medicinal Chemistry: The compound is a cornerstone for synthesizing libraries of heterocyclic compounds for drug discovery. wiley.com The resulting sulfone-containing products are under investigation for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-tumor, and anti-HIV properties. researchgate.net This makes TosCN a valuable starting point for developing new therapeutic agents.

Materials Science: The derivatives of this compound are being explored for applications in functional materials. For example, copolymers synthesized using related building blocks have been investigated for their properties as synthetic elastomers. researchgate.net The development of novel dyes, polymers, and other advanced materials remains a promising avenue.

Organometallic Chemistry and Catalysis: this compound serves as a substrate in fundamental studies of catalytic processes. For instance, it has been used in probing the mechanism of triple-bond metathesis with Group 6 nitrido complexes. umich.edu Such research is crucial for designing more efficient and selective catalysts for a variety of chemical transformations. qub.ac.uktue.nl

Natural Product Synthesis: The ability to construct complex molecular frameworks using this compound makes it a useful reagent in the total synthesis of natural products. thieme-connect.com Its role in building intricate carbocyclic and heterocyclic systems allows chemists to access biologically active molecules found in nature.

As synthetic methodologies become more sophisticated and our understanding of molecular function deepens, this compound will undoubtedly be applied to solve new challenges in chemical science, from creating novel agrochemicals to developing advanced photoelectronic materials.

Q & A

Q. What are the standard synthetic routes for p-toluenesulfonylacetonitrile, and how do solvent choices influence reaction efficiency?

p-Toluenesulfonylacetonitrile (CAS 5697-44-9) is typically synthesized via nucleophilic substitution reactions between p-toluenesulfonyl chloride and acetonitrile derivatives. Solvent selection is critical: polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing intermediates, while chlorinated solvents (e.g., dichloromethane) are preferred for their low nucleophilicity and compatibility with moisture-sensitive steps . Reaction yields should be monitored via TLC or HPLC to optimize conditions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound requires stringent safety measures due to its acute toxicity (Category 5 for oral, dermal, and inhalation exposure) . Work under a fume hood with PPE (nitrile gloves, lab coat, goggles) and avoid skin contact. Spills should be neutralized with inert adsorbents and disposed of via hazardous waste channels compliant with federal regulations .

Q. How can researchers ensure the purity of this compound after synthesis?

Purification methods include recrystallization from ethanol/water mixtures or column chromatography using silica gel and eluents like ethyl acetate/hexane. Purity validation via HPLC (C18 columns, acetonitrile/water mobile phase) or GC-MS is recommended, with acceptance criteria set at ≥98% purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing sulfonyl group activates the nitrile moiety, facilitating nucleophilic attack by amines or thiols. Kinetic studies using NMR or IR spectroscopy can track intermediate formation, while DFT calculations provide insights into transition-state geometries . Contradictory reactivity data (e.g., unexpected regioselectivity) may arise from solvent polarity effects or competing side reactions, necessitating controlled kinetic experiments .

Q. How do stability studies inform storage conditions for this compound under varying temperatures and humidity?

Accelerated stability testing (40°C/75% RH) over 6–12 months reveals degradation pathways, such as hydrolysis of the sulfonyl group. Long-term storage recommendations include desiccated environments at –20°C, with periodic FTIR analysis to monitor functional group integrity .

Q. What analytical strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Discrepancies in H/C NMR shifts may stem from solvent effects (DMSO vs. CDCl) or impurities. Researchers should cross-validate spectra with computational tools (e.g., ACD/Labs or MestReNova) and report solvent/temperature parameters explicitly . For complex mixtures, 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) clarifies structural assignments .

Q. How can researchers design experiments to probe the catalytic role of this compound in multicomponent reactions?

Design a reaction matrix varying catalyst loading (1–10 mol%), temperature (25–80°C), and solvent polarity. Monitor reaction progress via in-situ IR or LC-MS and apply Design of Experiments (DoE) to identify synergistic variables. Contradictory catalytic efficiency data may require mechanistic probes (e.g., radical traps or isotopic labeling) .

Methodological Best Practices

- Data Presentation : Report raw and processed data in tables with error margins (e.g., ±SD for triplicate runs). Use normalized UV-Vis or HPLC peak areas for quantitative comparisons .

- Contradiction Analysis : Apply statistical tests (ANOVA, t-tests) to evaluate significance of conflicting results. Document outlier exclusion criteria transparently .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological systems or human-derived materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.